5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT(1B/1D) Ligand Identification : Egle et al. (2004) developed a series of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives and identified high affinity human 5-HT(1B/1D) ligands using parallel synthesis techniques (Egle et al., 2004).
Corrosion Inhibition : Ahmed et al. (2018) synthesized new 5-Nitro isatin derivatives, including those linked to tetrahydropyridin, and found that these compounds exhibit significant corrosion inhibition properties in sea water (Ahmed et al., 2018).
5-HT6 Receptor Agonists : Mattsson et al. (2005) synthesized 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles and identified potent agonists for the 5-HT6 receptor, which is significant for neuropharmacological applications (Mattsson et al., 2005).
5-HT6 Receptor Antagonists : Cole et al. (2005) designed N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives that exhibited high affinity for the 5-HT6 receptor, offering potential for antidepressant and cognitive-enhancing applications (Cole et al., 2005).
Procognitive and Antidepressant-Like Properties : Zajdel et al. (2016) synthesized N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, identifying compounds with potent 5-HT6 receptor antagonistic activity, exhibiting pro-cognitive and antidepressant-like properties in vivo (Zajdel et al., 2016).
Antituberculosis Activity : Karalı et al. (2007) synthesized new 5-fluoro-1H-indole-2,3-dione derivatives, including those with a nitro group, and evaluated them for antituberculosis activity, finding significant inhibitory activity against Mycobacterium tuberculosis (Karalı et al., 2007).
Antimicrobial and Anti-inflammatory Properties : Narayana et al. (2009) synthesized heterocycles derived from nitroindole-2-carbohydrazides, studying their antimicrobial, antiinflammatory, and antiproliferative activities, finding notable efficacy in these areas (Narayana et al., 2009).
Properties
IUPAC Name |
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMINZNPVBXCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.